![molecular formula C30H35NO5 B13706084 Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate: is a complex organic compound with the molecular formula C30H35NO5 and a molecular weight of 489.60 g/mol . This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate typically involves multi-step organic reactions. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a building block for synthesizing biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in
Properties
Molecular Formula |
C30H35NO5 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
benzyl 2-(dibenzylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoate |
InChI |
InChI=1S/C30H35NO5/c1-30(2,3)36-28(32)23-34-22-27(29(33)35-21-26-17-11-6-12-18-26)31(19-24-13-7-4-8-14-24)20-25-15-9-5-10-16-25/h4-18,27H,19-23H2,1-3H3 |
InChI Key |
ZOJBMYZJHTVRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


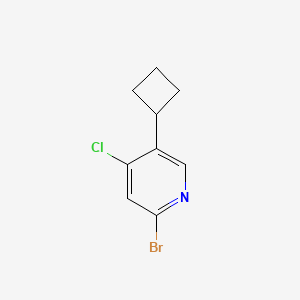
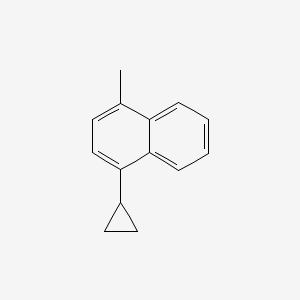
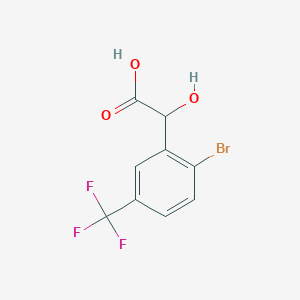
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)

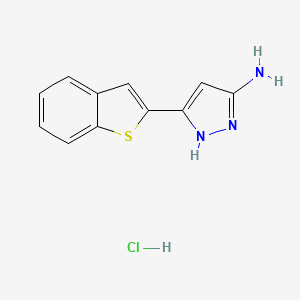

![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)

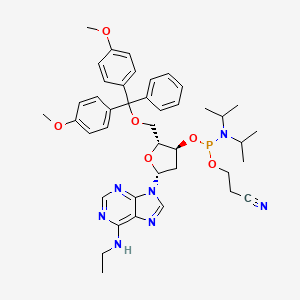
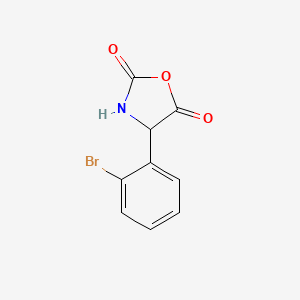
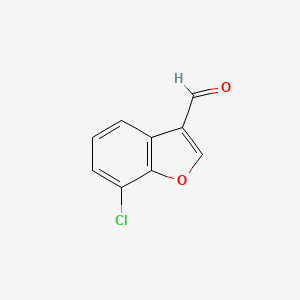
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

